molecular formula C7H12N4 B12950859 2-(1H-Imidazol-5-yl)piperazine

2-(1H-Imidazol-5-yl)piperazine

Katalognummer: B12950859
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: BJGJVAIOBYPYSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Imidazol-5-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a piperazine derivative under suitable conditions. For example, the reaction of 1-(2-bromoethyl)imidazole with piperazine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Imidazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Both the imidazole and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole and piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-Imidazol-5-yl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1H-Imidazol-5-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can provide additional binding sites and flexibility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Imidazolyl)piperazine: Similar structure but with the imidazole ring attached at a different position.

    2-(1H-Imidazol-4-yl)piperazine: Similar structure but with the imidazole ring attached at the 4-position.

    1-(2-Pyridyl)piperazine: Contains a pyridine ring instead of an imidazole ring.

Uniqueness

2-(1H-Imidazol-5-yl)piperazine is unique due to the specific positioning of the imidazole ring, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical reactivity compared to its analogs .

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

2-(1H-imidazol-5-yl)piperazine

InChI

InChI=1S/C7H12N4/c1-2-10-6(3-8-1)7-4-9-5-11-7/h4-6,8,10H,1-3H2,(H,9,11)

InChI-Schlüssel

BJGJVAIOBYPYSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(CN1)C2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.